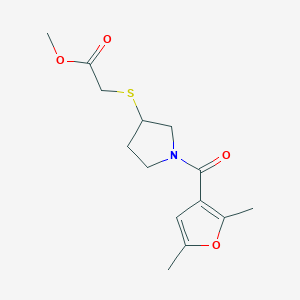

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core substituted with a 2,5-dimethylfuran-3-carbonyl group and a thioacetate ester side chain. Its structure combines a five-membered nitrogen ring (pyrrolidine) with a fused furan-carbonyl moiety and a sulfur-linked acetate ester. Such structural motifs are common in medicinal chemistry and agrochemical intermediates, where sulfur atoms and heterocycles often enhance bioavailability or modulate reactivity .

Properties

IUPAC Name |

methyl 2-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9-6-12(10(2)19-9)14(17)15-5-4-11(7-15)20-8-13(16)18-3/h6,11H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPGGNCNIOSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Formation of 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.

Synthesis of pyrrolidine derivative: The pyrrolidine ring can be synthesized through a series of reactions starting from readily available precursors such as pyrrole.

Thioester formation: The final step involves the reaction of the pyrrolidine derivative with 2,5-dimethylfuran-3-carbonyl chloride in the presence of a base like triethylamine to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the thioester group under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its functional groups. The furan ring could participate in π-π interactions, while the thioester group could form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate can be contextualized against the following analogs from the literature:

Structural Analogues

Key Comparisons

Core Heterocycles :

- The target compound’s pyrrolidine core differs from the pyrimidine (11a, 11b, 1) or quinazoline (12) systems in analogs. Pyrrolidine’s saturated ring may confer greater conformational flexibility compared to aromatic heterocycles, influencing binding interactions in biological systems.

Sulfur Functionality: The thioacetate group in the target compound contrasts with the thiazole sulfur in 11a/b or the thietane (three-membered sulfur ring) in compound 1.

Substituent Effects :

- The 2,5-dimethylfuran-3-carbonyl group in the target compound shares electronic similarities with the 5-methylfuran-2-yl substituent in 12. Methyl groups on furan rings often enhance lipophilicity, which could improve membrane permeability .

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step functionalization of pyrrolidine, whereas analogs like 11a/b are synthesized via condensation of thiouracil derivatives with aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) under acidic conditions . Compound 1 is prepared via nucleophilic substitution of a pyrimidine-thioacetate with a thiirane derivative, highlighting divergent strategies for sulfur incorporation .

Physicochemical Properties :

- Melting points for analogs range from 213–269°C, reflecting differences in crystallinity. The target compound’s ester and carbonyl groups may lower its melting point relative to rigid analogs like 12.

Biological Activity

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 2034407-06-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 297.37 g/mol. The compound features a furan ring, a pyrrolidine moiety, and a thioether linkage, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the furan ring allows for potential electrophilic interactions, while the pyrrolidine structure may facilitate binding to specific receptors or enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation or altered signaling pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains in vitro, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating that this compound might exert similar effects.

Case Studies

-

In Vitro Studies : In laboratory settings, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM.

Concentration (μM) Bacterial Growth Inhibition (%) 10 15 25 35 50 75 100 90 - Cell Line Studies : In human cell lines, the compound demonstrated the ability to downregulate inflammatory markers when treated with lipopolysaccharide (LPS), suggesting its potential role in managing inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine | Pyrrolidine Derivative | Antimicrobial |

| Methyl thioacetate | Thioether | Moderate anti-inflammatory effects |

| Ethyl acetate | Ester | Solvent; low biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.